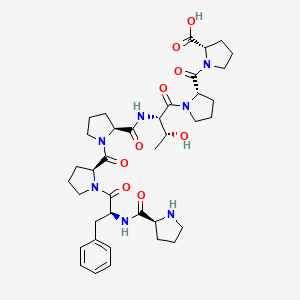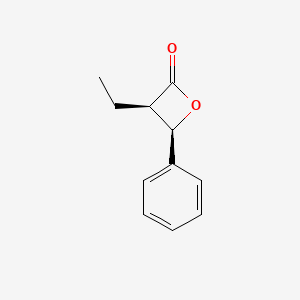
(3R,4R)-3-Ethyl-4-phenyloxetan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3-Ethyl-4-phenyloxetan-2-one is a chiral oxetane derivative with significant interest in organic chemistry due to its unique structural features and potential applications in various fields. The compound consists of an oxetane ring, which is a four-membered cyclic ether, substituted with an ethyl group at the 3-position and a phenyl group at the 4-position. This specific stereochemistry (3R,4R) imparts distinct chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Ethyl-4-phenyloxetan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a β-hydroxy ester or β-hydroxy amide precursor. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the use of chiral catalysts or chiral auxiliaries can improve the enantiomeric purity of the product, which is crucial for applications requiring high stereochemical fidelity.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-Ethyl-4-phenyloxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetanones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the oxetane ring to more stable structures, such as alcohols or ethers, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ethyl or phenyl positions. Common reagents include alkyl halides and organometallic reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base, organolithium or Grignard reagents in anhydrous conditions.
Major Products Formed
Oxidation: Oxetanones, carboxylic acids.
Reduction: Alcohols, ethers.
Substitution: Various substituted oxetanes depending on the nucleophile used.
Scientific Research Applications
(3R,4R)-3-Ethyl-4-phenyloxetan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (3R,4R)-3-Ethyl-4-phenyloxetan-2-one depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The oxetane ring can undergo ring-opening reactions, which can be crucial for its biological activity. Molecular targets may include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3-Methyl-4-phenyloxetan-2-one: Similar structure but with a methyl group instead of an ethyl group.
(3R,4R)-3-Ethyl-4-(p-tolyl)oxetan-2-one: Similar structure but with a p-tolyl group instead of a phenyl group.
(3R,4R)-3-Ethyl-4-(4-methoxyphenyl)oxetan-2-one: Similar structure but with a 4-methoxyphenyl group instead of a phenyl group.
Uniqueness
(3R,4R)-3-Ethyl-4-phenyloxetan-2-one is unique due to its specific stereochemistry and the presence of both ethyl and phenyl substituents. This combination imparts distinct reactivity and physical properties, making it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
652150-94-2 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(3R,4R)-3-ethyl-4-phenyloxetan-2-one |
InChI |
InChI=1S/C11H12O2/c1-2-9-10(13-11(9)12)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3/t9-,10+/m1/s1 |
InChI Key |
XFXFWOAGLAVNCQ-ZJUUUORDSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H](OC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CCC1C(OC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one](/img/structure/B12520823.png)
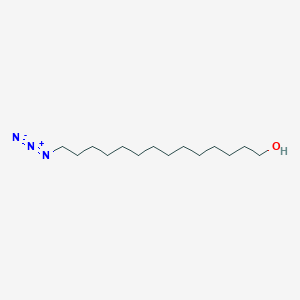
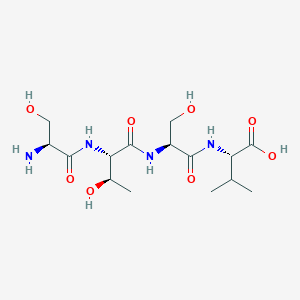

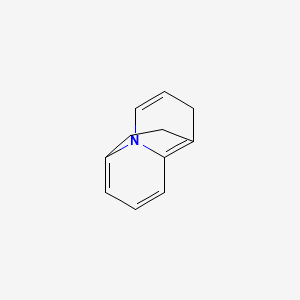
![(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one](/img/structure/B12520851.png)
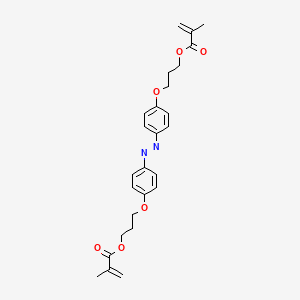
![L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B12520857.png)
![2-{3-[4-(Bromomethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12520869.png)

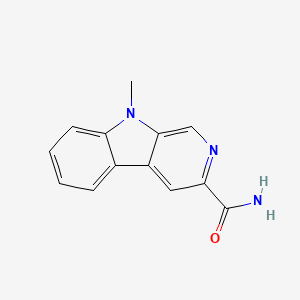
![2-[(1E)-hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12520877.png)
![5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid](/img/structure/B12520880.png)
